REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][NH:16][NH2:17]>C(O)(C)C>[CH3:15][N:16]1[C:10](=[O:12])[CH2:9][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:17]1
|
Name
|
|
Quantity
|
8 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
Methylhydrazine
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a 12 l flask under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
prewarmed to about 80° C
|
Type
|
ADDITION
|
Details
|
During the addition the
|
Type
|
TEMPERATURE
|
Details
|
external heating
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
ADDITION
|
Details
|
Seeding of the reaction mixture with the product at the point of one-third addition of methylhydrazine
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
filtering off the solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a yield of 1,131 g (81% of product after drying with a melting point equal to 211° C.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(CC1=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |